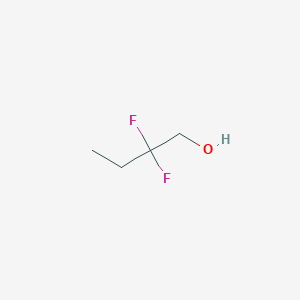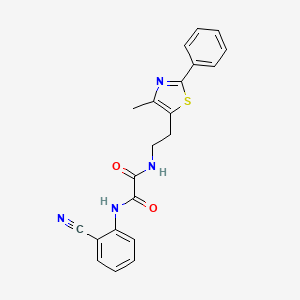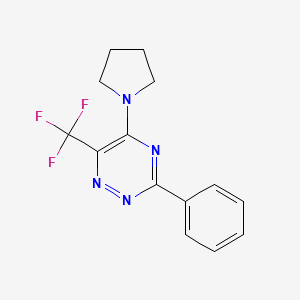
2,2-Difluorobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobutan-1-ol is a chemical compound with a molecular weight of 110.1 . It has diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique properties make it suitable for use in advancing drug development and molecular studies.
Molecular Structure Analysis
The molecular structure of 2,2-Difluorobutan-1-ol can be analyzed using various tools and techniques . These include structural formula editors and 3D model viewers, which can convert a drawn molecule into a 3D model for detailed examination .Chemical Reactions Analysis
The analysis of chemical reactions involving 2,2-Difluorobutan-1-ol would require a detailed understanding of the compound’s reactivity and interaction with other substances . This could involve monitoring the reactions in real-time under actual process conditions .Its physical form is liquid . The compound’s boiling point is predicted to be 115.8±25.0 °C, and its density is predicted to be 1.068±0.06 g/cm3 .
科学的研究の応用
Conformational Analysis and Fluorination Effects : A study conducted by Fox et al. (2015) focused on the conformational analysis of 2,3-difluorobutane, which has implications for the use of vicinal difluoride motifs for conformational control in hydrocarbon chains. This research is relevant for understanding the structural behavior of similar compounds like 2,2-Difluorobutan-1-ol in different environments (Fox et al., 2015).
Synthesis and Nucleophilic Reactions : Research by Paleta et al. (2000) on the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides provides insights into the chemical behavior and potential applications of 2,2-Difluorobutan-1-ol in synthetic chemistry (Paleta et al., 2000).
Diffusion Coefficients in Water : A study by Pereira et al. (2014) on the diffusion coefficients of fluorinated surfactants in water, including compounds like 2,2-Difluorobutan-1-ol, offers valuable data for understanding the behavior of such compounds in aqueous solutions (Pereira et al., 2014).
NMR Investigations : The NMR investigations of alkanes and alkenes, including compounds similar to 2,2-Difluorobutan-1-ol, as studied by Hinton et al. (1975), provide critical insights into the molecular structure and interactions of these compounds (Hinton et al., 1975).
Biofuel Production : Bastian et al. (2011) discuss the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic production of alcohols like 2-methylpropan-1-ol in Escherichia coli. This research could have implications for the production of similar compounds, including 2,2-Difluorobutan-1-ol (Bastian et al., 2011).
Identification of Novel Polyfluorinated Compounds : Ruan et al. (2015) identified novel polyfluorinated ether sulfonates as alternatives to existing compounds in municipal sewage sludge, which is relevant for understanding the environmental impact and behavior of similar fluorinated compounds (Ruan et al., 2015).
Analytical Method for Biomonitoring : Jurado‐Sánchez et al. (2014) developed an analytical method for biomonitoring perfluoroalkyl acids in human urine, which is important for assessing exposure to fluorinated compounds like 2,2-Difluorobutan-1-ol (Jurado‐Sánchez et al., 2014).
Safety and Hazards
The safety information for 2,2-Difluorobutan-1-ol indicates that it is associated with several hazard statements, including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,2-difluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-2-4(5,6)3-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOKOFMLFNVANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorobutan-1-ol | |
CAS RN |
784193-12-0 |
Source


|
| Record name | 2,2-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)
![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)
![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)


![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)
![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)
![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)


![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)
![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)
![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)